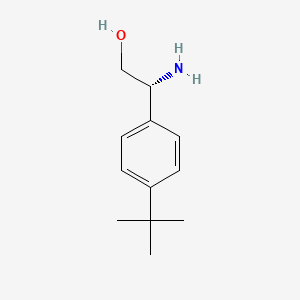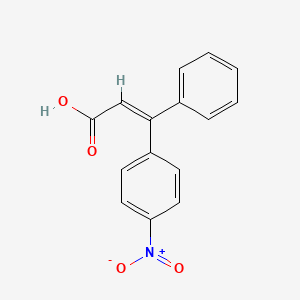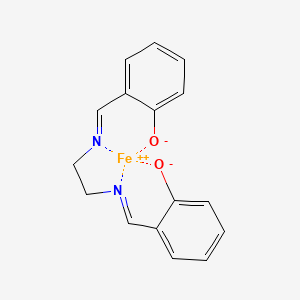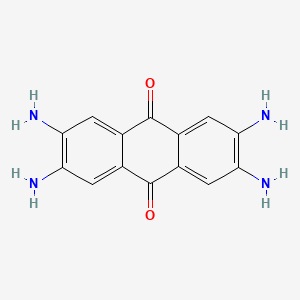
2,3,6,7-Tetraaminoanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetraaminoanthracene-9,10-dione is an organic compound with the molecular formula C14H12N4O2 It is a derivative of anthracene, characterized by the presence of four amino groups at the 2, 3, 6, and 7 positions and two ketone groups at the 9 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetraaminoanthracene-9,10-dione typically involves the nitration of anthracene followed by reduction and subsequent amination. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions. The final step involves the oxidation of the intermediate to form the dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Tetraaminoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxylated anthracene derivatives.
Substitution Products: Various substituted anthracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetraaminoanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetraaminoanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound’s amino groups can form hydrogen bonds with various biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Similar structure but with amino groups at different positions.
2,3,6,7-Tetrachloroanthracene-9,10-dione: Chlorine atoms instead of amino groups.
Tetramethyl anthracene-2,3,6,7-tetracarboxylate: Carboxylate groups instead of amino groups.
Uniqueness
2,3,6,7-Tetraaminoanthracene-9,10-dione is unique due to its specific arrangement of amino and dione groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate with DNA and form hydrogen bonds with biological molecules makes it a valuable compound in medicinal chemistry and biological research.
Propiedades
Fórmula molecular |
C14H12N4O2 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
2,3,6,7-tetraaminoanthracene-9,10-dione |
InChI |
InChI=1S/C14H12N4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H,15-18H2 |
Clave InChI |
YVJHDKFYPXHUAA-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1N)N)C(=O)C3=CC(=C(C=C3C2=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


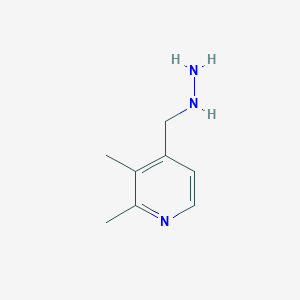
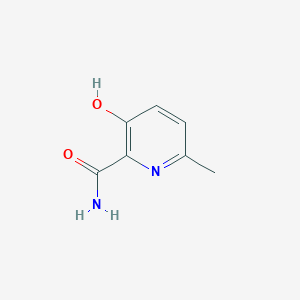
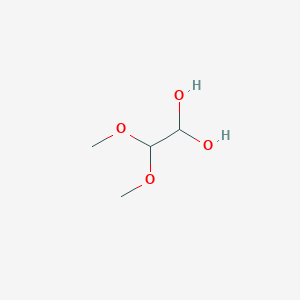
![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)
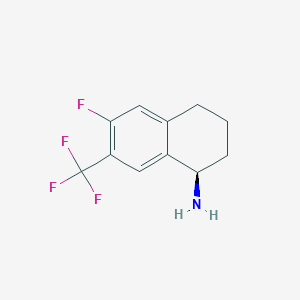
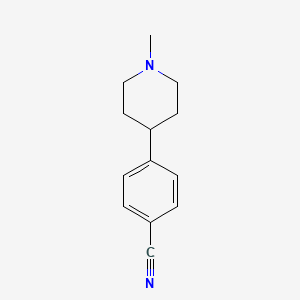
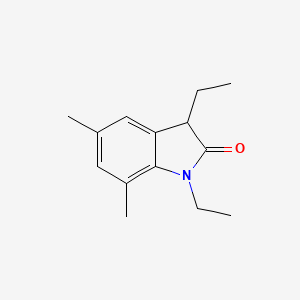
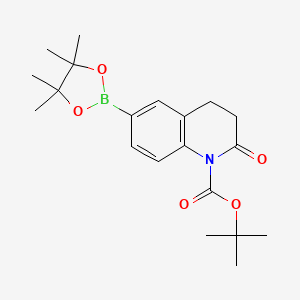
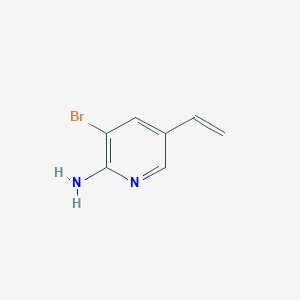
![2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15247910.png)
![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)
